6-Chloro Substitution Confers High-Affinity PBR Binding: Comparative In Vitro Activity Data
In a series of imidazo[1,2-a]pyridine derivatives evaluated for peripheral benzodiazepine receptor (PBR) binding, the 6-chloro-substituted analog ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate demonstrated selective binding to peripheral-type receptors with an IC50 of 13 nM, while showing negligible affinity for central benzodiazepine receptors [1]. This selectivity profile is critical for PBR-targeted imaging applications where central receptor cross-reactivity must be avoided. The presence of the 6-chloro substituent, combined with the 4′-chlorophenyl group, was essential for achieving this high-affinity, selective binding profile [1].
| Evidence Dimension | Binding affinity to peripheral benzodiazepine receptor (PBR) |
|---|---|
| Target Compound Data | IC50 = 13 nM (ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate, derivative of 6-chloroimidazo[1,2-a]pyridine) |
| Comparator Or Baseline | Other 6-substituted analogs (6-methoxy and unsubstituted) showed different affinity profiles; none bound strongly to central receptors |
| Quantified Difference | Selective peripheral binding (IC50 = 13 nM) with negligible central receptor affinity |
| Conditions | In vitro radioligand displacement assay using [³H]diazepam on central and mitochondrial benzodiazepine receptors |
Why This Matters
Procurement of 6-chloroimidazo[1,2-a]pyridine enables synthesis of PBR-selective ligands with validated nanomolar affinity, whereas 6-methoxy or unsubstituted analogs produce different binding profiles unsuitable for PBR-targeted applications.
- [1] Schmitt M, Bourguignon JJ, Barlin GB, Davies LP. Imidazo[1,2-b]pyridazines. XXIII. Some 5-deaza analogues. Syntheses of some 2-aryl-6-(chloro, methoxy or unsubstituted)-3-(variously substituted)imidazo[1,2-a]pyridines and their affinity for central and mitochondrial benzodiazepine receptors. Australian Journal of Chemistry. 1997;50(7):719-725. View Source
